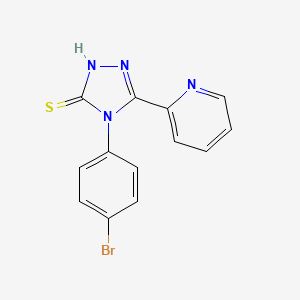

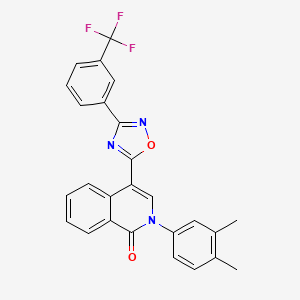

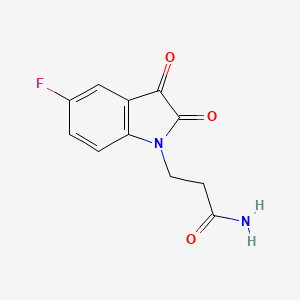

![molecular formula C19H24N2O5S3 B3008991 8-((2,5-二甲苯基)磺酰基)-4-(噻吩-2-基磺酰基)-1-氧杂-4,8-二氮杂螺[4.5]癸烷 CAS No. 898453-26-4](/img/structure/B3008991.png)

8-((2,5-二甲苯基)磺酰基)-4-(噻吩-2-基磺酰基)-1-氧杂-4,8-二氮杂螺[4.5]癸烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 8-oxa-2-azaspiro[4.5]decane derivatives has been explored through the use of commercially available reagents, specifically tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. This method provides a convenient approach to generate a compound that serves as a precursor for the production of biologically active compounds . The significance of this synthesis lies in its potential application in the development of pharmaceuticals, particularly those with antihypertensive properties.

Molecular Structure Analysis

The molecular structure of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones is characterized by the presence of a spiro framework that incorporates both oxygen and nitrogen atoms within the ring system. This structure is further modified by various substituents at the 8 position, which can significantly influence the biological activity of these compounds. The structural variations, including the presence of 2-(3-indolyl)ethyl, 3-(2-methoxyphenoxy)-2-hydroxypropyl, or 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl groups, play a crucial role in the pharmacological profile of these molecules .

Chemical Reactions Analysis

The chemical reactivity of the 1-oxa-3,8-diazaspiro[4.5]decan-2-ones is largely determined by the functional groups attached to the spirocyclic core. The introduction of different substituents at the 8 position allows for the exploration of various chemical reactions that can lead to the formation of compounds with potential antihypertensive effects. The reactivity of these compounds can be tailored to target specific adrenergic receptors, which is essential for the development of antihypertensive agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of the 1-oxa-3,8-diazaspiro[4.5]decan-2-ones are influenced by their molecular structure and the nature of their substituents. These properties are critical in determining the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the lipophilicity, solubility, and stability of these molecules can affect their absorption, distribution, metabolism, and excretion (ADME) characteristics, which are important considerations in drug design .

The studies described in the provided papers focus on the synthesis and evaluation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for their antihypertensive activity. In particular, compounds such as the 4-ethyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-substituted and (S)-3-methyl-8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-substituted derivatives have been designed to act as mixed alpha- and beta-adrenergic receptor blockers. These compounds were tested in spontaneous hypertensive rats and showed a lowering of blood pressure, although they did not exhibit beta-adrenergic blocking activity. Further examination in dogs revealed that these compounds act as alpha-adrenergic blockers, with one showing a preference for alpha 2-adrenoceptor antagonism and the other for alpha 1-adrenoceptor antagonism. Tilt-response studies indicated a low potential for orthostatic hypotension at therapeutic doses .

科学研究应用

杂环化合物的合成

8-((2,5-二甲苯基)磺酰基)-4-(噻吩-2-基磺酰基)-1-氧杂-4,8-二氮杂螺[4.5]癸烷用于合成各种含硫杂环化合物。该化合物可用作螺嘧啶三酮、硫代嘧啶二酮、吡唑烷二酮和异恶唑烷二酮合成的前体。这些杂环化合物已经使用红外光谱和1H NMR光谱数据表征,表明它们在各种化学应用中的潜力 (Reddy et al., 2001)。

晶体学分析

该化合物还在超分子排列的研究中发挥作用。这种化合物的衍生物(例如8-甲氧基-2,4-二氧代-1,3-二氮杂螺[4.5]癸烷)的晶体学分析突出了取代基对这些排列中环己烷环的影响。这项研究有助于更好地理解分子结构及其晶体排列 (Graus et al., 2010)。

结构研究

除了合成和晶体学之外,该化合物在结构研究中也很重要。涉及螺[4.5]癸烷相对构型的研究(包括1,4-二氮杂螺[4.5]癸烷、1,4-氧杂螺[4.5]癸烷和1,4-二氧杂螺[4.5]癸烷)利用了该化合物的衍生物。这些研究采用核磁共振技术进行表征,提供了对立体化学和分子构象的见解 (Guerrero-Alvarez et al., 2004)。

属性

IUPAC Name |

8-(2,5-dimethylphenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S3/c1-15-5-6-16(2)17(14-15)28(22,23)20-9-7-19(8-10-20)21(11-12-26-19)29(24,25)18-4-3-13-27-18/h3-6,13-14H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUGVRPLAFXFQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

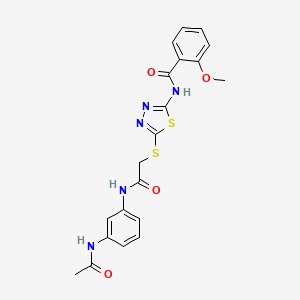

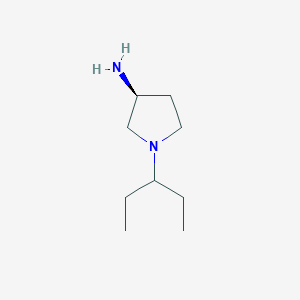

![N-[(2-Ethoxypyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B3008909.png)

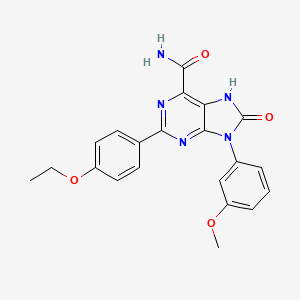

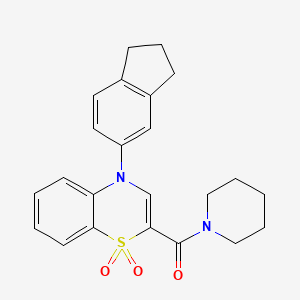

![6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3008911.png)

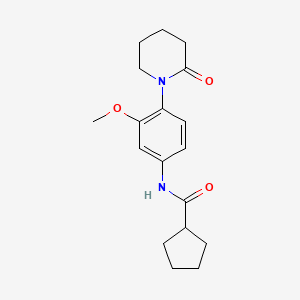

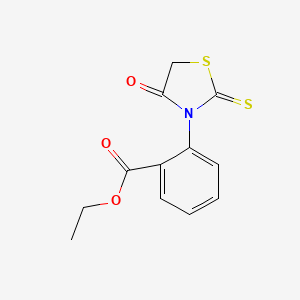

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3008916.png)

![Methyl 2-[6-(2-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3008922.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B3008927.png)